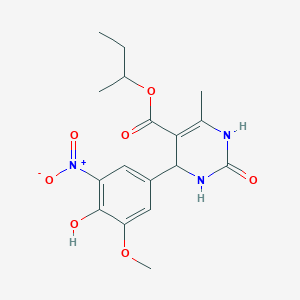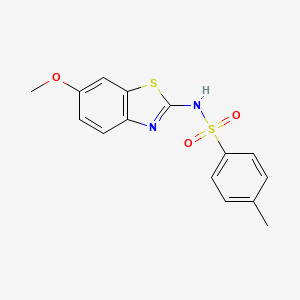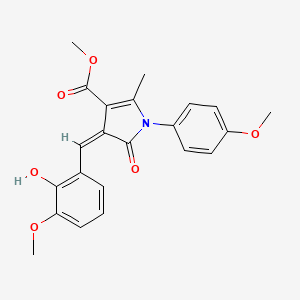![molecular formula C29H22N2O2 B11642330 N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11642330.png)
N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a quinoline moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to form 4-(benzyloxy)benzaldehyde.
Synthesis of the quinoline core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, facilitated by the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like zinc or tin in dilute hydrochloric acid (HCl).
Substitution: Reagents such as N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated derivatives at the benzylic position.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Material Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique photophysical properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as leukotriene A-4 hydrolase, which plays a role in inflammatory processes . Additionally, it can bind to receptors and modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea: This compound shares the benzyloxyphenyl moiety but differs in the presence of a urea linkage and additional substituents.
N-[4-(benzyloxy)phenyl]glycinamide: This compound has a glycinamide moiety instead of the quinoline core.
Uniqueness
N-[4-(benzyloxy)phenyl]-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct biological and photophysical properties. The presence of the benzyloxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable scaffold for drug development and material science applications .
Properties
Molecular Formula |
C29H22N2O2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-phenyl-N-(4-phenylmethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H22N2O2/c32-29(30-23-15-17-24(18-16-23)33-20-21-9-3-1-4-10-21)26-19-28(22-11-5-2-6-12-22)31-27-14-8-7-13-25(26)27/h1-19H,20H2,(H,30,32) |
InChI Key |
WGYFONHHMIYEFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11642248.png)
![4-chloro-2-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B11642253.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11642265.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11642285.png)
![2-cyclopropyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11642288.png)
![5-(4-chlorophenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11642298.png)

![N-(3-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11642311.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11642319.png)
![2-(thiophen-2-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11642322.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642337.png)

